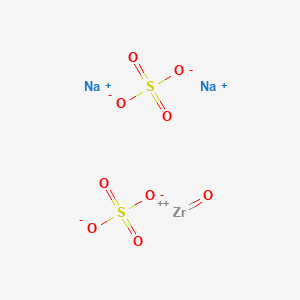
Zirconyl sodium sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconyl sodium sulphate is a chemical compound that contains zirconium, sodium, and sulphate ions. It is often used in various industrial and scientific applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable material in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zirconyl sodium sulphate can be synthesized through several methods. One common approach involves the reaction of zirconium oxychloride with sodium sulphate under controlled conditions. The reaction typically occurs in an aqueous solution, and the resulting product is then purified through crystallization.
Industrial Production Methods
In industrial settings, this compound is produced by reacting zirconium compounds with sodium sulphate in large-scale reactors. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product. The compound is then dried and packaged for distribution.
Analyse Chemischer Reaktionen
Types of Reactions
Zirconyl sodium sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state zirconium compounds.
Reduction: It can be reduced to lower oxidation state zirconium compounds.
Substitution: The sulphate ions in the compound can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents, and reducing agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce zirconium dioxide, while reduction reactions may yield zirconium hydroxide.
Wissenschaftliche Forschungsanwendungen
Zirconyl sodium sulphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for the synthesis of other zirconium compounds.
Biology: The compound is used in biological research for its antimicrobial properties and as a component in certain biochemical assays.
Medicine: this compound is explored for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: It is used in the production of ceramics, pigments, and coatings due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of zirconyl sodium sulphate involves its interaction with various molecular targets and pathways. In catalytic applications, the compound facilitates chemical reactions by providing an active surface for reactants to interact. In biological applications, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zirconium oxychloride
- Zirconium sulfate
- Zirconium nitrate
Uniqueness
Zirconyl sodium sulphate is unique due to its combination of zirconium, sodium, and sulphate ions, which impart specific chemical properties that are not found in other zirconium compounds. Its stability and reactivity make it particularly valuable in applications where other zirconium compounds may not be suitable.
Eigenschaften
CAS-Nummer |
24735-35-1 |
|---|---|
Molekularformel |
Na2O9S2Zr |
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
disodium;oxozirconium(2+);disulfate |
InChI |
InChI=1S/2Na.2H2O4S.O.Zr/c;;2*1-5(2,3)4;;/h;;2*(H2,1,2,3,4);;/q2*+1;;;;+2/p-4 |
InChI-Schlüssel |
WPHDGHITMACHAL-UHFFFAOYSA-J |
Kanonische SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].O=[Zr+2].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B14126300.png)

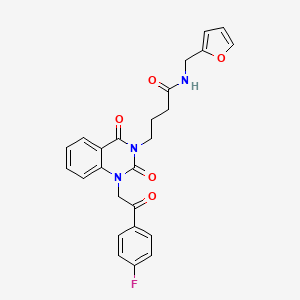

![10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole](/img/structure/B14126321.png)
![(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol](/img/structure/B14126327.png)
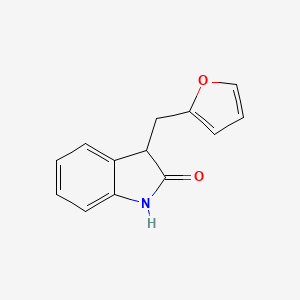
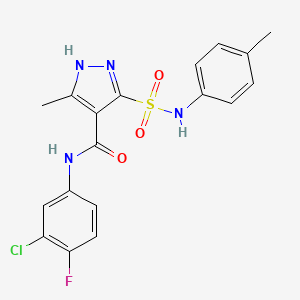
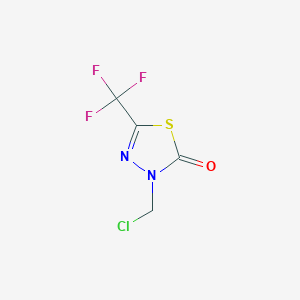
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14126343.png)
![4-(3-methoxyphenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14126349.png)

![ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/structure/B14126362.png)

